6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a chromene core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxyaniline and 6-chloro-4H-chromen-4-one.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethoxyaniline with 6-chloro-4H-chromen-4-one under acidic or basic conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and catalyst to ensure high yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,5-dimethoxyphenyl)-3-pyridinesulfonamide: Another compound with a similar structure but different functional groups.
4H-chromen-4-one derivatives: A class of compounds with similar chromene cores but varying substituents.
Uniqueness
6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14ClNO5 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-chloro-N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO5/c1-23-11-4-6-16(24-2)13(8-11)20-18(22)17-9-14(21)12-7-10(19)3-5-15(12)25-17/h3-9H,1-2H3,(H,20,22) |
InChI Key |
RDXHHNINLHFXED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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